molecular formula C14H17FN4O B2647720 N-[2-(3,5-Dimethylpyrazol-1-yl)ethyl]-5-fluoro-4-methylpyridine-2-carboxamide CAS No. 2415519-87-6

N-[2-(3,5-Dimethylpyrazol-1-yl)ethyl]-5-fluoro-4-methylpyridine-2-carboxamide

Cat. No. B2647720
CAS RN: 2415519-87-6
M. Wt: 276.315
InChI Key: WAPHENXUXRFVHS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds with a 3,5-dimethylpyrazole group often involves the condensation of acetylacetone and hydrazine . Another synthesis method involves the alkylation process of pyrazoles with poly(bromomethyl) using t-BuOK/THF .


Molecular Structure Analysis

The molecular structure of compounds with a 3,5-dimethylpyrazole group is characterized by a π-excess aromatic heterocycle, flat and rigid structure, and thermal stability . The crystalline structure of one such compound was determined by single-crystal X-ray diffraction .


Chemical Reactions Analysis

Compounds with a 3,5-dimethylpyrazole group have been found to be active in various chemical reactions. For instance, they have been used in ethylene dimerization , and some derivatives have shown cytotoxic effects .


Physical And Chemical Properties Analysis

The physical and chemical properties of compounds with a 3,5-dimethylpyrazole group can vary. For example, 3,5-dimethylpyrazole is a white solid that dissolves well in polar organic solvents . Its melting point is 107.5 °C, and its boiling point is 218 °C .

Mechanism of Action

While the specific mechanism of action for “N-[2-(3,5-Dimethylpyrazol-1-yl)ethyl]-5-fluoro-4-methylpyridine-2-carboxamide” is not available, compounds with a 3,5-dimethylpyrazole group have been studied for their inhibition of NF-κB signaling.

properties

IUPAC Name

N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-5-fluoro-4-methylpyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17FN4O/c1-9-6-13(17-8-12(9)15)14(20)16-4-5-19-11(3)7-10(2)18-19/h6-8H,4-5H2,1-3H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAPHENXUXRFVHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1F)C(=O)NCCN2C(=CC(=N2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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